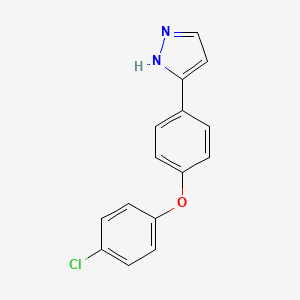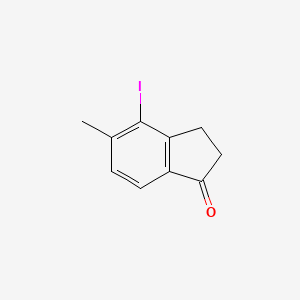![molecular formula C7H6ClIN2 B11848200 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)
4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[2,3-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds smoothly to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Coupling Products: Biaryl compounds with extended conjugation.
科学的研究の応用
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates targeting various diseases, including cancer.
Biological Studies: The compound is studied for its inhibitory effects on specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms involving halogenated heterocycles.
Industrial Applications: It is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
特性
分子式 |
C7H6ClIN2 |
|---|---|
分子量 |
280.49 g/mol |
IUPAC名 |
4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-2,5H,3H2,(H,10,11) |
InChIキー |
BXWDUACUMPTQLL-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CN=C2N1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


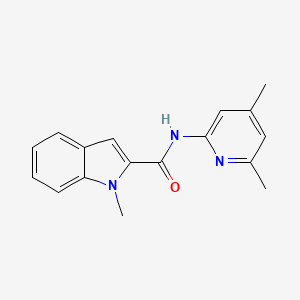
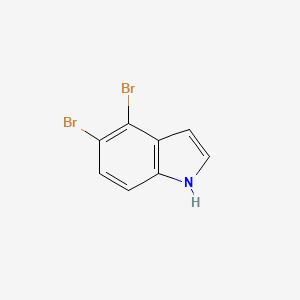

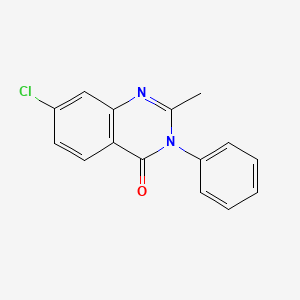
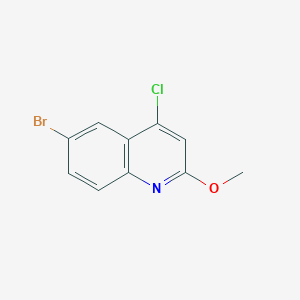
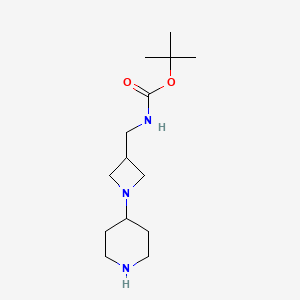


![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)

